molecular formula C9H6ClNO3 B6284222 7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1180495-73-1

7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6284222
CAS RN: 1180495-73-1
M. Wt: 211.6
InChI Key:
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Description

7-Chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione (7-chloro-6-methoxyindole-2,3-dione) is an indole derivative with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a colorless crystalline solid with a molecular weight of 213.66 g/mol and a melting point of 149-151°C. 7-Chloro-6-methoxyindole-2,3-dione is a key intermediate in the synthesis of various compounds, including drugs, vitamins, and natural products. In addition, it is used in the synthesis of a variety of polymers, dyes, and pigments.

Scientific Research Applications

7-Chloro-6-methoxyindole-2,3-dione has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of drugs, and the synthesis of vitamins. It is also used as a starting material for the synthesis of a variety of polymers, dyes, and pigments. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of nucleotides.

Mechanism of Action

7-Chloro-6-methoxyindole-2,3-dione is an intermediate in the synthesis of various compounds, including drugs, vitamins, and natural products. It is believed to act as a proton acceptor and a nucleophile in the synthesis of these compounds. Specifically, it is believed to act as a proton acceptor in the synthesis of nucleotides, peptides, and proteins, and as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
7-Chloro-6-methoxyindole-2,3-dione has not been studied extensively with regard to its biochemical and physiological effects. However, it is believed to act as a proton acceptor and a nucleophile in the synthesis of various compounds, and it is also believed to be involved in the regulation of gene expression. In addition, it is believed to be involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

7-Chloro-6-methoxyindole-2,3-dione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is stable in a range of temperatures and pH levels. In addition, it is relatively non-toxic and has a low vapor pressure. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on 7-chloro-6-methoxyindole-2,3-dione. These include further investigation of its biochemical and physiological effects, further exploration of its potential applications in the synthesis of drugs and other compounds, and further exploration of its potential role in the regulation of gene expression, cell proliferation, and differentiation. In addition, further research could be conducted to explore the potential of 7-chloro-6-methoxyindole-2,3-dione as a therapeutic agent, as well as its potential applications in the development of new materials and technologies.

Synthesis Methods

7-Chloro-6-methoxyindole-2,3-dione can be synthesized through several methods, including the reaction of 6-methoxyindole-2,3-dione with chlorine gas in the presence of anhydrous aluminum chloride, the reaction of 6-methoxyindole-2,3-dione with thionyl chloride, and the reaction of 6-methoxyindole-2,3-dione with phosphorus oxychloride. In addition, it can also be synthesized from 6-methoxyindole-2,3-dione and phosphorus pentachloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2-methoxybenzaldehyde with glycine, followed by cyclization and chlorination reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "glycine", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with glycine in ethanol using sodium hydroxide as a catalyst to form N-(2-methoxybenzyl)glycine.", "Step 2: Cyclization of N-(2-methoxybenzyl)glycine using hydrochloric acid as a catalyst to form 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2,3-dione.", "Step 3: Chlorination of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2,3-dione using phosphorus oxychloride to form 7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione.", "Step 4: Neutralization of the reaction mixture using sodium bicarbonate and purification of the product using recrystallization." ] }

CAS RN

1180495-73-1

Product Name

7-chloro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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